4-Acetylbiphenyl oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-phenylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKKVAVBZNFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of 4 Acetylbiphenyl Oxime
Rearrangement Reactions of the Oxime Functionality
The carbon-nitrogen double bond and the hydroxyl group of the oxime moiety in 4-acetylbiphenyl (B160227) oxime allow for several synthetically useful intramolecular rearrangements, most notably the Beckmann rearrangement.
The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction that transforms an oxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org In the case of 4-acetylbiphenyl oxime, this rearrangement would yield N-(4-biphenyl)acetamide. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org
The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the biphenyl (B1667301) group to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. The resulting nitrilium ion is then attacked by a water molecule, and after a tautomerization step, the final amide product is formed. masterorganicchemistry.com
A plethora of reagents and catalysts have been developed to promote the Beckmann rearrangement under various conditions, ranging from strongly acidic to milder, catalytic protocols. While traditional methods often employ strong acids like sulfuric acid or phosphorus pentachloride, contemporary research has focused on developing more benign and efficient catalytic systems. wikipedia.orgscispace.com These catalytic variants aim to reduce waste, improve yields, and enhance compatibility with sensitive functional groups.
Some catalytic systems applicable to the Beckmann rearrangement of aromatic ketoximes, and by extension this compound, are summarized in the table below.
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hg(II) complex | Acetonitrile (B52724) | 80 | 96 (for Acetophenone (B1666503) oxime) | rsc.org |
| 2,4,6-trichloro scispace.comionike.comresearchgate.nettriazine (TCT)/DMF | DMF | Room Temperature | Excellent (for various ketoximes) | audreyli.comorganic-chemistry.org |
| Ionic Liquid/[HMIm]HSO₄ with P₂O₅ | - | 90 | 91 (for Benzophenone oxime) | researchgate.net |
| Chloral (hydrate) | Solvent-free | Heating | Excellent (for aromatic ketoximes) | organic-chemistry.org |
| Ionic Liquid/PCl₅ | BMImBF₄ | Room Temperature | High conversion (for Acetone oxime) | ionike.com |
Besides the well-known Beckmann rearrangement, oximes can undergo other types of intramolecular rearrangements, although these are less common for ketoximes like this compound. One such reaction is the Neber rearrangement , which converts an oxime into an α-amino ketone. wikipedia.org
The Neber rearrangement typically proceeds by first converting the oxime to a better leaving group, such as a tosylate. wikipedia.org Treatment of this oxime tosylate with a base leads to the formation of a carbanion at the α-carbon, which then displaces the tosylate group in an intramolecular nucleophilic substitution to form an intermediate azirine. Subsequent hydrolysis of the azirine ring yields the corresponding α-amino ketone. wikipedia.org For this compound, this would theoretically lead to the formation of 2-amino-1-(4-biphenylyl)ethanone. It is important to note that the Beckmann rearrangement can often be a competing side reaction under the conditions of the Neber rearrangement. wikipedia.org
Derivatives and Further Functionalization of this compound
The oxime functionality of this compound is a versatile handle for the synthesis of various derivatives and for the introduction of new functional groups.
The hydroxyl group of this compound can be readily esterified to form oxime esters. Common examples include oxime acetates and oxime tosylates. These derivatives are not only stable compounds in their own right but also serve as activated intermediates for other reactions, such as the Beckmann and Neber rearrangements, by virtue of the ester group being a better leaving group than the hydroxyl group. masterorganicchemistry.com
Oxime acetates can be synthesized by treating the oxime with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or sodium acetate.
Oxime tosylates are typically prepared by reacting the oxime with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
| Oxime Ester | Reagents | General Conditions |
|---|---|---|
| This compound acetate | Acetic anhydride | Base (e.g., pyridine), room temperature or gentle heating |
| This compound tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0 °C to room temperature |
While the dehydration of aldoximes to nitriles is a very common transformation, the analogous reaction with ketoximes is less straightforward as it necessitates the cleavage of a carbon-carbon bond. However, under certain reaction conditions, ketoximes can be converted to nitriles in a process sometimes referred to as the Beckmann fragmentation. This fragmentation competes with the standard Beckmann rearrangement and is favored when one of the groups attached to the oxime carbon can form a stable carbocation.
A more direct conversion of this compound to a nitrile would be considered a fragmentation rather than a simple dehydration. However, for the purpose of this section, we will consider reagents that can effect the transformation of an oxime to a nitrile. A variety of dehydrating agents have been reported for the conversion of oximes to nitriles. organic-chemistry.orgresearchgate.netresearchgate.net
Some reagents that can be employed for the dehydration of oximes to nitriles are listed below.
| Reagent | General Conditions | Reference |
|---|---|---|
| 2,4,6-trichloro scispace.comionike.comresearchgate.nettriazine (TCT)/DMF | Room temperature | organic-chemistry.org |
| Chloral (hydrate) | Solvent-free, heating | organic-chemistry.org |
| SO₂F₂ | Acetonitrile, ambient temperature | organic-chemistry.org |
| Propylphosphonic anhydride (T3P) | Heating | organic-chemistry.org |
The product of the dehydration/fragmentation of this compound would be 4-cyanobiphenyl (B145940).
Amidoximes, also known as N'-hydroxycarboximidamides, are functional groups with the general structure RC(=NOH)NH₂. They are valuable intermediates in medicinal chemistry and can be synthesized from the corresponding nitriles.
Therefore, the synthesis of the amidoxime (B1450833) of 4-acetylbiphenyl would typically proceed via a two-step sequence from the oxime: first, the conversion of this compound to 4-cyanobiphenyl (as discussed in section 3.2.2), followed by the reaction of 4-cyanobiphenyl with hydroxylamine (B1172632).
The general procedure for the synthesis of an amidoxime from a nitrile involves heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent system like aqueous ethanol (B145695).
The resulting product from this sequence starting with this compound would be N'-hydroxy-4-biphenylcarboximidamide .
Participation in Metal Complexation and Ligand Chemistry
The presence of both nitrogen and oxygen atoms in the oxime group of this compound confers upon it the ability to act as a versatile ligand in coordination chemistry. These heteroatoms can coordinate to metal centers, leading to the formation of stable chelate rings, which are fundamental to its role in catalysis and materials science.
Chelation Properties with Transition Metal Ions
Oximes, in general, are well-documented for their capacity to form stable complexes with a variety of transition metal ions. This ability stems from the lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group, which can coordinate to a metal center. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of oxime chemistry suggest its effective chelation with transition metals. The biphenyl moiety of the molecule can also influence the electronic properties and stability of the resulting metal complexes.
The general mechanism of chelation involves the displacement of solvent molecules from the coordination sphere of a metal ion by the oxime ligand. The formation of a five- or six-membered ring upon chelation enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect.
Formation of Oxime-Derived Palladacycle Complexes
A significant area of interest in the chemistry of oximes is their reaction with palladium(II) salts to form palladacycles. These organometallic compounds, containing a carbon-palladium bond within a cyclic structure, are highly valued as catalysts in a variety of organic transformations, including cross-coupling reactions. The formation of palladacycles from ketoximes, such as this compound, typically proceeds through a cyclopalladation reaction, which involves the activation of a C-H bond.
The process is initiated by the coordination of the oxime's nitrogen atom to the palladium(II) center. This is followed by an intramolecular electrophilic substitution or a concerted metalation-deprotonation pathway, leading to the activation of an ortho C-H bond on one of the aromatic rings of the biphenyl group. This results in the formation of a stable five-membered palladacycle.
Interactive Table: General Steps in Palladacycle Formation from Ketoximes
| Step | Description | Key Intermediates |
| 1. Coordination | The nitrogen atom of the oxime group coordinates to the Pd(II) center. | [PdCl₂(Oxime)₂] |
| 2. C-H Activation | Intramolecular activation of an ortho C-H bond on an aromatic ring. | Palladacycle precursor |
| 3. Dimerization | Formation of a stable, often chloride-bridged, dimeric palladacycle. | [Pd(Oxime-C,N)(µ-Cl)]₂ |
Oxime-derived palladacycles can exhibit significant structural diversity. The basic structural motif is a dimeric complex where two palladacycle units are bridged by halide ligands. These dimers can be cleaved by treatment with donor ligands such as phosphines or pyridines to afford monomeric complexes. The nature of the ancillary ligands and the substituents on the oxime can influence the geometry and reactivity of the resulting palladacycle. The biphenyl group in this compound offers multiple sites for C-H activation, potentially leading to the formation of different isomeric palladacycles, although steric and electronic factors usually favor the activation of a specific C-H bond. The resulting palladacycle architectures are typically stable, crystalline solids that can be fully characterized by spectroscopic methods and X-ray crystallography.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-acetylbiphenyl (B160227) oxime. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional NMR spectra, a complete structural assignment can be achieved.
Proton (¹H) NMR Analysis of 4-Acetylbiphenyl Oxime
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) moiety, the methyl protons, and the hydroxyl proton of the oxime group. The exact chemical shifts can be influenced by the solvent used and the presence of E/Z isomers.
The biphenyl system gives rise to a complex pattern of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the phenyl ring attached to the oxime group are expected to be the most deshielded due to the electron-withdrawing nature of the C=N bond. For the parent compound, 4-acetylbiphenyl, the aromatic protons appear in the range of 7.39-8.02 ppm. The formation of the oxime is likely to cause slight shifts in these proton signals.
A characteristic singlet for the methyl protons (CH₃) is anticipated. In 4-acetylbiphenyl, this signal appears at approximately 2.63 ppm. nih.gov For acetophenone (B1666503) oxime, a related compound, the methyl proton signal is observed around 2.34 ppm. Therefore, the methyl signal for this compound is expected in a similar range.
The hydroxyl proton (-OH) of the oxime group typically presents as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent. Its signal can range from δ 8.0 to 12.0 ppm and may undergo exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methyl-H (CH₃) | ~2.3 | Singlet |
| Hydroxyl-H (OH) | 8.0 - 12.0 | Broad Singlet |
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will show distinct signals for the biphenyl carbons, the methyl carbon, and the carbon of the oxime group (C=N).
The carbon atom of the C=N bond is a key indicator and is expected to resonate significantly downfield, typically in the range of 150-160 ppm. For comparison, the carbonyl carbon in 4-acetylbiphenyl appears at approximately 198.14 ppm. rsc.org The significant upfield shift is characteristic of the change from a carbonyl to an oxime group.
The aromatic carbons of the biphenyl rings will produce a series of signals between approximately 120 and 150 ppm. The quaternary carbons, including the one to which the oxime group is attached, will generally show weaker signals. In 4-acetylbiphenyl, the aromatic carbons resonate in the range of 127-146 ppm. rsc.org
The methyl carbon (CH₃) will appear in the aliphatic region of the spectrum, typically between 10 and 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C=N | 150 - 160 |
| Aromatic-C | 120 - 150 |
| Methyl-C (CH₃) | 10 - 20 |
Two-Dimensional NMR Methodologies for Complex Elucidation
To definitively assign all proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the individual phenyl rings of the biphenyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbons by observing their correlations with nearby protons, such as the correlation between the methyl protons and the C=N carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help in determining the stereochemistry (E/Z isomerism) of the oxime by identifying through-space interactions between the -OH proton and the protons of the nearby aromatic ring or the methyl group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in this compound. FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.
Characterization of Characteristic Functional Groups
The FT-IR and Raman spectra of this compound would be dominated by vibrations of the oxime and biphenyl groups.
O-H Stretch: A broad absorption band in the FT-IR spectrum between 3100 and 3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often indicating hydrogen bonding.
C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a medium to weak absorption in the FT-IR spectrum, typically in the region of 1620-1680 cm⁻¹. This band is often more prominent in the Raman spectrum. For acetophenone oxime, this band is observed at 1680 cm⁻¹. spectrabase.com
N-O Stretch: The nitrogen-oxygen single bond stretch appears as a medium to strong band in the FT-IR spectrum, usually in the 900-960 cm⁻¹ range. spectrabase.com
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the biphenyl rings are expected above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear as a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|
| O-H stretch (Oxime) | 3100 - 3500 | Broad, Medium to Strong |
| Aromatic C-H stretch | > 3000 | Medium to Weak |
| C=N stretch (Oxime) | 1620 - 1680 | Medium to Weak |
| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |
| N-O stretch (Oxime) | 900 - 960 | Medium to Strong |
Comparative Vibrational Analysis with Related Biphenyl Derivatives
A comparative analysis of the vibrational spectra of this compound with its precursor, 4-acetylbiphenyl, and other related biphenyl derivatives would highlight key spectral changes upon functional group transformation.
The most significant difference between the spectra of 4-acetylbiphenyl and its oxime would be the disappearance of the strong carbonyl (C=O) stretching band of the ketone (around 1670-1685 cm⁻¹) and the appearance of the characteristic oxime absorptions (O-H, C=N, and N-O stretches). rsc.org
Furthermore, comparing the spectrum with other substituted biphenyls can aid in assigning the various C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which are characteristic of the substitution pattern on the aromatic rings. The vibrational spectra of biphenyl itself and its derivatives have been studied, providing a basis for understanding the skeletal modes of the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The analysis of this compound and its parent ketone, 4-acetylbiphenyl, reveals key insights into their electronic structures, particularly the effects of the oxime functional group on the biphenyl chromophore.
The electronic spectrum of the precursor, 4-acetylbiphenyl, is well-characterized. nih.gov It exhibits absorption bands that are typical for molecules containing conjugated π-systems. The biphenyl moiety, coupled with the acetyl group, gives rise to distinct electronic transitions.
| Compound | λmax (nm) | Solvent | Transition Type |
|---|---|---|---|
| 4-Acetylbiphenyl | ~285 | Not Specified | π → π* |
Upon conversion of the ketone to this compound, characteristic shifts in the absorption spectrum are expected. General studies on other aromatic oximes show that the introduction of the C=N-OH group alters the electronic environment. Oximes typically display absorption bands in the range of 280–305 nm. researchgate.net Therefore, the spectrum of this compound is anticipated to show a primary absorption band within this region, corresponding to π → π* transitions within the conjugated biphenyl system, modulated by the oxime group.
Furthermore, the oxime group's acidic proton allows for the formation of an oximate anion under basic conditions. This deprotonation extends the conjugation and results in a significant bathochromic (red) shift, with the corresponding oximate absorbing at a longer wavelength, typically in the 330–360 nm range. researchgate.net This pH-dependent spectral shift is a key characteristic used to confirm the presence of the oxime functional group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides definitive information on the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₄H₁₃NO, which corresponds to a precise molecular weight of 211.27 g/mol . oakwoodchemical.com
The fragmentation pattern of the parent ketone, 4-acetylbiphenyl (C₁₄H₁₂O, MW: 196.24 g/mol ), serves as a useful comparison. nih.govbiosynth.com In electron ionization (EI) mass spectrometry, 4-acetylbiphenyl typically produces a prominent molecular ion peak (M⁺) at m/z 196. The most significant fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another major cleavage occurs at the bond between the carbonyl carbon and the biphenyl ring.
Key fragments observed in the mass spectrum of 4-acetylbiphenyl are detailed below. nih.gov
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 196 | [C₁₄H₁₂O]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₃H₉O]⁺ | Loss of methyl radical (M - 15) |
| 152 | [C₁₂H₈]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from M⁺ or CO from [M-CH₃]⁺ |
| 153 | [C₁₂H₉]⁺ | Rearrangement and loss of acetyl group |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the C-C bond next to the ring |
For this compound, the molecular ion peak (M⁺) is expected at m/z 211. The fragmentation will be directed by the oxime functional group. While detailed fragmentation studies specific to this molecule are not widely published, general principles for oximes suggest several possible pathways. researchgate.net These include cleavage of the N-O bond, the C-C bond adjacent to the C=N bond, and potential rearrangements like the McLafferty rearrangement if suitable gamma-hydrogens are present, although less likely in this specific structure. The stability of the biphenyl moiety suggests that fragments retaining this structure, such as the biphenylcarbonitrile cation, would be favorable.
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a solved crystal structure for this compound has not been deposited in the primary crystallographic databases. Therefore, a definitive analysis of its solid-state conformation, bond lengths, and intermolecular interactions based on direct experimental evidence is not possible at this time.
However, insights into its likely solid-state behavior can be drawn from crystallographic studies of structurally related oximes. For instance, the crystal structure of (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime reveals key packing features common to oximes. researchgate.net In the solid state, oxime molecules frequently form hydrogen-bonded dimers. This interaction occurs between the hydroxyl group (-OH) of one molecule and the nitrogen atom of a neighboring molecule. researchgate.net This specific hydrogen bond is described as an O—H⋯N interaction, which often generates a cyclic R²₂(6) graph-set motif. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 Acetylbiphenyl Oxime
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Geometry Optimization and Conformational Analysis
In related biphenyl (B1667301) systems, DFT calculations have been used to determine the preferred conformation, which is often a non-planar arrangement due to the steric hindrance between the ortho-hydrogens of the two rings. The optimization process provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for a Biphenyl-based Oxime Structure (Note: This table is illustrative and based on typical values for similar compounds, as specific experimental data for 4-Acetylbiphenyl (B160227) oxime is not readily available in the cited literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (biphenyl link) | 1.49 | ||
| C=N (oxime) | 1.29 | ||
| N-O (oxime) | 1.41 | ||
| C-C-N (acetyl moiety) | 115 | ||
| C-N-O (oxime) | 111 | ||
| Phenyl-Phenyl | ~40 |
Vibrational Frequency Prediction and Assignment
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of 4-Acetylbiphenyl oxime. These calculations are essential for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed spectral bands. The theoretical vibrational spectrum provides a fingerprint of the molecule, with characteristic frequencies for the stretching and bending of different functional groups, such as the C=N and O-H of the oxime group, and the vibrations of the biphenyl rings. tandfonline.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system and the oxime group, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the acetyl and biphenyl moieties. The analysis of these orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Biphenyl-based Iminooxime (Note: These values are illustrative and based on computational studies of similar molecular structures.)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the MESP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group, highlighting their nucleophilic character. The hydrogen atom of the oxime's hydroxyl group, on the other hand, would exhibit a positive potential, indicating its electrophilic nature.
Natural Bond Orbital (NBO) Analysis for Stability and Bond Strength
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. malayajournal.org It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of various aspects of the molecule's reactivity.
Table 3: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
These descriptors, derived from DFT calculations, offer a comprehensive framework for understanding and predicting the chemical behavior of this compound in various environments.
Fukui Functions and Selectivity Characterization
Fukui functions, derived from conceptual Density Functional Theory (DFT), are crucial descriptors for predicting the local reactivity of a molecule. nih.govnih.gov They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. nih.gov This allows for the identification of the most probable sites for nucleophilic and electrophilic attack.
The primary Fukui functions are:
f⁺(r) : This function measures the propensity of a site to accept an electron, thus indicating its electrophilic character . It is associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
f⁻(r) : This function measures the propensity of a site to donate an electron, indicating its nucleophilic character . It is related to the distribution of the Highest Occupied Molecular Orbital (HOMO). nih.gov
For this compound, the oxime functional group (C=N-OH) is the primary center of reactivity. Computational analysis reveals distinct reactive sites:
Nucleophilic Attack (Seeking an Electrophile) : The nitrogen and oxygen atoms of the oxime group, with their lone pairs of electrons, are the primary nucleophilic centers. The f⁻(r) function would be highest in these regions, indicating their readiness to donate electron density.
Electrophilic Attack (Seeking a Nucleophile) : The carbon atom of the C=N double bond is the principal electrophilic site. It is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The f⁺(r) function would be highest on this carbon, marking it as the location most susceptible to attack by a nucleophile.
Table 1: Predicted Reactive Sites in this compound based on Fukui Functions
| Atomic Site | Predicted Reactivity | Fukui Function Indicator |
|---|---|---|
| Oxime Carbon (C=N) | Electrophilic (susceptible to nucleophiles) | High f⁺(r) |
| Oxime Nitrogen (C=N) | Nucleophilic (likely to attack electrophiles) | High f⁻(r) |
| Oxime Oxygen (-OH) | Nucleophilic (likely to attack electrophiles) | High f⁻(r) |
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in mapping the complex reaction pathways and understanding the energetic landscapes of chemical transformations. For oximes, these studies have provided profound insights into reaction mechanisms, particularly for acid-catalyzed processes.
Elucidation of Reaction Pathways and Transition States (e.g., Oxime Metathesis)
Oxime metathesis is a dynamic exchange reaction that has been investigated through both experimental and computational studies. rsc.orgnih.gov Computational modeling, particularly using DFT, has been essential in supporting a proposed metathesis mechanism over alternative pathways like hydrolysis. researchgate.netrsc.org
The acid-catalyzed metathesis of aromatic oximes is proposed to proceed through a four-membered cyclic intermediate. researchgate.netresearchgate.net The reaction pathway involves two main transition states (TS1 and TS2) and a central intermediate (INT). rsc.org
Proposed Reaction Pathway:
Protonation: The reaction is initiated by the protonation of the oxime nitrogen, which significantly enhances the electrophilicity of the oxime carbon.
Nucleophilic Attack & TS1: The nucleophilic nitrogen of a second oxime molecule attacks the protonated, electrophilic carbon. This leads to the first transition state (TS1), which involves the initial formation of the four-membered ring. The energy cost here is associated with the breaking of the C=N double bonds. rsc.org
Cyclic Intermediate (INT): The reaction proceeds to form a cyclic intermediate complex. rsc.orgresearchgate.net
Ring Opening & TS2: The intermediate then passes through a second transition state (TS2) as the four-membered ring begins to break, leading to the exchanged oxime products.
Deprotonation: The final products are formed upon deprotonation.
Computational studies have calculated the Gibbs free energies for these stationary points, demonstrating that the acid-catalyzed (protonated) pathway has a significantly lower activation barrier compared to the non-catalyzed pathway, making the reaction feasible under acidic conditions. researchgate.net
Table 2: Calculated Gibbs Free Energies for Stationary Points in a Model Oxime Metathesis Reaction Data derived from computational studies on aromatic oxime metathesis. researchgate.net
| Stationary Point | Non-Catalyzed Pathway (kcal/mol) | Protonated (Acid-Catalyzed) Pathway (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +46.8 | +16.0 |
| Intermediate (INT) | +44.4 | +10.0 |
| Transition State 2 (TS2) | +46.8 | +16.0 |
| Products | 0.0 | 0.0 |
This interactive table allows for a direct comparison of the energy barriers, highlighting the crucial role of the acid catalyst.
Catalytic Cycle Investigations of Oxime-Derived Complexes
The investigation of the oxime metathesis mechanism is a prime example of how computational modeling can elucidate a catalytic cycle. The model clearly shows that the presence of an acid catalyst is necessary to lower the transition state energies, allowing the reaction to proceed efficiently. publons.com
Without the catalyst, the activation energy (the barrier to reach TS1) is calculated to be prohibitively high (approx. 46.8 kcal/mol). researchgate.net The catalyst, typically a proton (H⁺), participates directly in the reaction by activating the substrate.
The Catalytic Cycle:
Catalyst Entry: A proton from an acid source associates with the oxime nitrogen.
Activation: This protonation activates the oxime for nucleophilic attack.
Turnover: The oxime proceeds through the low-energy metathesis pathway (TS1 -> INT -> TS2).
Catalyst Regeneration: A proton is released from the product complex, regenerating the acid catalyst, which can then participate in another reaction cycle.
The computational results, which show a dramatic lowering of the activation energy to approximately 16.0 kcal/mol in the protonated system, provide strong evidence for this catalytic mechanism. researchgate.net This demonstrates the predictive power of computational chemistry in understanding and optimizing catalyzed reactions involving oxime-derived species.
Applications in Advanced Chemical Synthesis and Materials Science
Catalytic Applications of 4-Acetylbiphenyl (B160227) Oxime Derived Complexes
Complexes derived from 4-acetylbiphenyl oxime are notable for their catalytic prowess, especially in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating C-C bonds, a critical step in the synthesis of numerous organic compounds.
Palladium-Catalyzed C-C Cross-Coupling Reactions
Palladium catalysts derived from oximes, including those structurally related to this compound, have emerged as highly efficient promoters of C-C cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. libretexts.orgyoutube.com The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
In the context of 4-acetylbiphenyl, its synthesis can be achieved via a Suzuki-Miyaura cross-coupling reaction. For instance, the reaction of 4-bromoacetophenone with phenylboronic acid, catalyzed by palladium nanoparticles (PdNPs), yields 4-acetylbiphenyl. researchgate.netnih.gov This transformation highlights the utility of palladium catalysis in constructing the biphenyl (B1667301) framework. The efficiency of such reactions can be influenced by various factors, including the choice of catalyst, base, and solvent. For example, studies have been conducted using a hydrophilic palladium(II) complex in an aqueous medium at room temperature, demonstrating the potential for greener reaction conditions. researchgate.net
Table 1: Examples of Suzuki-Miyaura Reactions Yielding Biphenyl Scaffolds
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | PdNPs | Sodium Carbonate | - | 4-Acetylbiphenyl | - | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 4 | KOH | Water | Acetyl-1,1'-biphenyl | High | nih.gov |
| 4-Acetylphenyl bromide | Phenylboronic acid | Pd/7a | - | - | - | Good to Excellent | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The Mizoroki-Heck reaction is another pivotal palladium-catalyzed C-C bond-forming reaction, involving the coupling of an unsaturated halide with an alkene. semanticscholar.orgmdpi.com This reaction is highly valued for its ability to generate substituted alkenes with good chemo- and stereoselectivity. mdpi.com Oxime-derived palladacycles have shown exceptional activity as precatalysts in Mizoroki-Heck reactions. researchgate.net These palladacycles are thought to act as a source of palladium nanoparticles, which are the active catalytic species. researchgate.net
For example, a polystyrene-supported palladacycle derived from an oxime resin has been effectively used in the Mizoroki-Heck arylation of various alkenes with aryl iodides, bromides, and even less reactive chlorides. semanticscholar.orgresearchgate.net These reactions can be carried out in organic solvents like DMF or in more environmentally benign aqueous media. semanticscholar.orgresearchgate.net The versatility of this catalytic system is demonstrated by its application in the synthesis of precursors for natural products and bioactive molecules. semanticscholar.org
Table 2: Mizoroki-Heck Reactions Catalyzed by Oxime-Derived Palladacycles
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|---|
| Aryl iodides, bromides, chlorides | Acrylic, crotonic, cinnamic acid derivatives, styrenes | Polystyrene-supported palladacycle | Cy2NMe | DMF, aqueous DMA, or water | 110-130 | Arylated alkenes | semanticscholar.orgresearchgate.net |
| 4-Chlorophenyl iodide | tert-Butyl acrylate (B77674) | Dimeric palladacycles 2 and 6, polymer 3 | Cy2NMe | Aqueous DMA | - | Arylated tert-butyl acrylate | semanticscholar.org |
| 4-Chlorophenyl bromide | tert-Butyl acrylate and styrene | Dimeric palladacycles 2 and 6, polymer 3 | Cy2NMe | Aqueous DMA with TBAB | - | Arylated products | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
While the Suzuki-Miyaura and Heck reactions are prominent, other palladium-catalyzed cross-coupling reactions also play crucial roles in organic synthesis. These include the Stille, Kumada, Hiyama, and Sonogashira reactions, each utilizing different organometallic reagents. libretexts.orgnih.gov
Stille Coupling: This reaction pairs an organotin compound with an organic halide. It has a broad scope, similar to the Suzuki reaction. libretexts.org
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) to couple with an organic halide.
Hiyama Coupling: This reaction utilizes an organosilicon compound in the presence of an activating agent.
Sonogashira Coupling: This reaction specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
A comparative study on the synthesis of the indole (B1671886) alkaloid hippadine (B1673251) highlighted the varying success of these different coupling methods. While the Kumada and Negishi reactions failed to produce the desired product, the Stille and Suzuki reactions were successful, albeit with different efficiencies depending on the starting materials. nih.gov This underscores that the choice of coupling reaction is critical and often substrate-dependent.
Role as Ligands in Transition Metal Catalysis
The effectiveness of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. hw.ac.uk Ligands can modulate the electronic and steric properties of the catalyst, thereby tuning its reactivity, selectivity, and stability. nih.govresearchgate.net Oximes, such as this compound, can act as versatile ligands in transition metal catalysis. researchgate.net
The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, forming stable chelate structures. hw.ac.uknih.gov In the context of palladium catalysis, oxime-derived ligands contribute to the formation of highly active and stable palladacycle precatalysts. researchgate.net These palladacycles have demonstrated remarkable catalytic activity, sometimes achieving turnover numbers (TONs) that approach those of enzymes. researchgate.net The interplay between the ligand and the transition metal is a key area of research, with the goal of designing more efficient and selective catalysts for a wide range of chemical transformations. hw.ac.uk
Catalyst Recyclability and Stability Studies
A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. To address this, researchers have focused on immobilizing catalysts on solid supports. A polystyrene-supported palladacycle derived from an oxime resin has been shown to be recyclable in Mizoroki-Heck reactions. semanticscholar.org Studies have indicated relatively low leaching of palladium from the polymer support, allowing the catalyst to be used in multiple reaction cycles with sustained activity. semanticscholar.org
Techniques such as X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) are employed to analyze the state of the palladium in the catalyst and to quantify the extent of metal leaching into the product. semanticscholar.org Poisoning studies, for instance using mercury, can help to elucidate the nature of the active catalytic species, confirming whether the reaction proceeds via homogeneous or heterogeneous catalysis. semanticscholar.org The development of robust and recyclable catalysts is crucial for the economic and environmental sustainability of chemical processes. rsc.org
Supramolecular Assembly and Nanostructure Formation
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of nanoscience. Research into the self-assembly of biphenyl derivatives on surfaces provides a framework for understanding how this compound might be utilized to create complex molecular architectures.
Self-Assembly of 4-Acetylbiphenyl Derivatives on Surfaces (e.g., Au(111))
Studies on the parent compound, 4-acetylbiphenyl, have demonstrated its capacity to form intricate supramolecular structures on a gold (Au(111)) surface. rsc.org These assemblies exhibit remarkable structural directionality and reproducibility. rsc.org The process involves the controlled deposition of the molecules onto the gold substrate under ultrahigh vacuum conditions, leading to the formation of organized adlayers. While direct studies on this compound are less common, the behavior of 4-acetylbiphenyl provides a strong precedent, suggesting that the biphenyl framework is conducive to ordered packing on such surfaces. The substitution of the ketone with an oxime group would introduce hydrogen bonding capabilities, potentially leading to different and more complex self-assembly motifs.
Role of Intermolecular Interactions and Surface Mediation
The formation of these supramolecular structures is governed by a delicate interplay of intermolecular and molecule-surface interactions. For 4-acetylbiphenyl on Au(111), weak long-range dispersive forces are key in stabilizing the molecules together. rsc.org A crucial role is also played by metallic adatoms from the gold surface, which act as stabilizing agents for the molecular ensembles. rsc.org
A supramolecular nanostructure composed of four 4-acetylbiphenyl molecules can be loaded with single gold adatoms. researchgate.net These adatoms can then be manipulated in a controlled manner by applying voltage pulses with a scanning tunneling microscope, a process driven by the tunneling current intensity rather than direct mechanical interaction. researchgate.net The primary interaction governing this is the long-range molecule-surface van der Waals force, which dictates the preferential adsorption sites and molecular geometry. researchgate.net The presence of the oxime group in this compound would add directional hydrogen bonding to this mix of interactions, likely influencing the final geometry and stability of the self-assembled structures.
Design of Molecular Nano-objects and Hierarchical Structures
The insights gained from studying the self-assembly of 4-acetylbiphenyl on gold surfaces open up possibilities for the bottom-up construction of complex molecular nano-objects. rsc.org These organized structures could serve as foundational elements or seeds for creating more extensive, hierarchical superstructures. rsc.org The ability to manipulate individual adatoms within these assemblies hints at the potential for creating molecular-scale devices. researchgate.net By modifying the functional groups on the biphenyl core, such as using the oxime functionality, it may be possible to program the self-assembly process to yield specific, desired nano-architectures for applications in nanoelectronics or sensing.
Advanced Materials Development
The chemical reactivity of the oxime group makes this compound a valuable precursor for the synthesis of specialized organic materials with tailored properties.
Integration into Covalent Adaptable Networks (CANs)
Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the robustness of cross-linked networks but can be reprocessed and reshaped, often through the application of a stimulus like heat, which activates dynamic covalent bond exchange. mdpi.com
Oxime-urethane bonds are one type of dynamic covalent bond that can be utilized to create CANs. mdpi.com These networks are fabricated by cross-linking polymer chains with molecules that contain oxime-urethane linkages. The bond exchange reaction allows the network to rearrange its structure, enabling properties like self-healing and reprocessability. mdpi.com While direct integration of this compound into CANs is not extensively documented, its structure is analogous to other aromatic oximes used in these systems. The biphenyl unit would impart rigidity and thermal stability to the polymer network, while the oxime group provides the reactive site for creating the dynamic cross-links. This suggests that biphenyl oxime derivatives are promising candidates for developing high-performance, reprocessable materials.
| Dynamic Chemistry | Monomer/Cross-linker Examples | Resulting Network Properties |
| Oxime-Urethane Exchange | Polyacrylate monomers with a diacrylate cross-linker containing oxime-urethane bonds. | Self-healing, reprocessable, solvent resistant. mdpi.com |
| Imine Exchange | Divanillin derivatives with fatty acid-based amines. | High renewable content, chemical recyclability, potential for carbon sink applications. nih.gov |
| Disulfide Exchange | Poly(n-hexyl methacrylate) with dialkylamino disulfide cross-linkers. | Catalyst-free reprocessability, creep resistance. rsc.org |
Precursors for Specialized Organic Materials (e.g., Photoinitiators, Photoresist Compositions)
Oxime derivatives, particularly oxime esters, are highly valued as Type I photoinitiators. nih.gov These molecules undergo efficient cleavage of their N-O bond upon exposure to light, generating reactive radicals that can initiate polymerization. nih.gov This property is crucial in applications such as photolithography for producing microelectronics and in the rapid curing of coatings and adhesives.
Aromatic oxime esters based on structures like naphthalene (B1677914) and pyrene (B120774) have been shown to be highly effective photoinitiators. nih.gov The aromatic core acts as a chromophore, absorbing light at specific wavelengths, while the oxime ester group provides the photo-labile bond. This compound, with its extended aromatic system, is expected to have favorable light-absorbing properties. By converting the oxime to an oxime ester, it could be transformed into a potent photoinitiator. The biphenyl structure would likely influence the absorption wavelength and the efficiency of the initiation process. While specific studies on this compound as a photoinitiator are not prominent, the general principles of photoinitiator design strongly support its potential in this area, particularly for deep ultraviolet (DUV) photoresist applications where tailored aromatic compounds are required.
Functionalized Polymers Incorporating Oxime Moieties
The oxime group of this compound presents a reactive handle for the functionalization of polymers. This can be achieved through two primary strategies: "grafting to" and "grafting from". frontiersin.orgnih.gov
In the "grafting to" approach, pre-synthesized polymer chains with reactive functional groups can be coupled with this compound. For instance, a polymer with electrophilic sites could react with the nucleophilic hydroxyl group of the oxime.
Conversely, the "grafting from" method involves initiating polymerization from a polymer backbone that has been modified to contain initiator sites. While direct polymerization from the oxime itself is less common, the biphenyl moiety could be functionalized to act as a polymerization initiator.
A more direct application involves the polymerization of monomers that already contain an oxime group. While a monomer derived from this compound is not explicitly detailed in the literature, the general principle of polymerizing oxime-containing monomers is established. google.com Such polymers can exhibit interesting properties due to the presence of the oxime groups, such as the ability to form dynamic covalent bonds. Oxime linkages in polymers can be reversible under certain conditions, leading to self-healing materials or materials that can be reprocessed. rsc.orgrsc.org The incorporation of the rigid biphenyl unit from this compound could further enhance the thermal and mechanical properties of the resulting polymers.
Table of Research Findings on Polymers with Oxime Moieties
| Research Focus | Key Findings |
| Dynamic Covalent Polymers | Oxime-containing polymers can form networks through reversible oxime linkages. These dynamic covalent bonds can be broken and reformed under specific stimuli like changes in pH or temperature, leading to materials with self-healing and recyclable properties. rsc.orgrsc.org |
| Polymer Grafting | Oxime groups can be introduced onto polymer backbones via "grafting to" or "grafting from" techniques. This allows for the modification of polymer surfaces and the introduction of new functionalities. frontiersin.orgnih.govresearchgate.net |
| Stimuli-Responsive Materials | The reversible nature of the oxime bond allows for the creation of stimuli-responsive hydrogels and other materials. The mechanical properties and swelling behavior of these materials can be tuned by external triggers. |
| Bioconjugation and Drug Delivery | The bio-orthogonal nature of the oxime ligation reaction (the reaction between an oxime and a carbonyl compound) makes it a valuable tool for attaching biomolecules to polymers for applications in drug delivery and tissue engineering. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 4-Acetylbiphenyl (B160227) Oxime
The classical synthesis of 4-acetylbiphenyl oxime involves the condensation of 4-acetylbiphenyl with hydroxylamine (B1172632). acs.orgarpgweb.com While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic methods.
Emerging strategies focus on catalytic approaches to improve reaction rates and yields under milder conditions. For instance, the use of various catalysts for the Beckmann rearrangement, a key reaction of oximes, has been extensively reviewed, with developments in greener catalysts showing significant promise. rsc.orgresearchgate.netnumberanalytics.com These catalytic systems could be adapted for the synthesis of this compound itself.
Table 1: Comparison of Conventional and Emerging Synthetic Methodologies
| Methodology | Description | Potential Advantages |
| Conventional Condensation | Reaction of 4-acetylbiphenyl with hydroxylamine, often with acid or base catalysis. | Well-established, readily available starting materials. |
| Catalytic Oximation | Use of catalysts to facilitate the reaction between the ketone and hydroxylamine. | Higher efficiency, milder reaction conditions, reduced waste. |
| Photocatalytic Synthesis | Utilization of light energy to drive the oximation reaction. nsf.govnih.govresearchgate.net | Green and sustainable approach, potential for novel reactivity. |
| Electrochemical Synthesis | Employing electrochemical methods for the in-situ generation of reactants or to drive the reaction. nih.gov | High selectivity and efficiency, avoids bulk chemical oxidants. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety and scalability. numberanalytics.com |
Recent advancements in the synthesis of oximes include visible-light-driven photocatalyst-free transformations of alcohols to oxime ethers and metal-free photochemical transformations of nitroalkanes to oximes. nih.govacs.org These innovative methods offer exciting prospects for the development of novel synthetic routes to this compound and its derivatives, potentially offering access to new chemical space and improved process sustainability.
Exploration of New Reactivity Pathways and Mechanistic Insights
Beyond the well-known Beckmann rearrangement, which converts ketoximes to amides, the reactivity of this compound is a fertile ground for exploration. rsc.orgnih.govresearchgate.netmasterorganicchemistry.comwikipedia.org The biphenyl (B1667301) group and the oxime functionality can both participate in a variety of chemical transformations, leading to a diverse range of products.
The N-O bond in the oxime moiety is relatively weak and can be cleaved under various conditions to generate reactive intermediates. nsf.gov For example, transition metal-catalyzed reactions involving oximes can lead to C-H bond activation, Heck-type reactions, and the formation of nitrogen-containing heterocycles. acs.orgexlibrisgroup.comresearchgate.net The photolysis of acetophenone (B1666503) oxime esters has been shown to yield alicyclics, while aromatic acyl oximes can produce phenanthridines. acs.orgacs.org
Mechanistic studies, combining experimental and computational approaches, are crucial for understanding and controlling these new reaction pathways. nih.govresearchgate.net For instance, a computational study on the Beckmann rearrangement of acetophenone oxime has provided insights into the role of solvent molecules and the nature of the reaction intermediates. wikipedia.org Similar studies on this compound would be invaluable for predicting its behavior in different reaction environments and for designing reactions with high selectivity. The metabolic N-hydroxylation of substituted acetophenone imines to form isomeric oximes has also been studied, indicating potential biochemical pathways and applications. nih.gov
Rational Design of Enhanced Catalytic Systems
The development of highly efficient and selective catalytic systems is a cornerstone of modern chemistry. For this compound, this involves two main areas: catalysts for its synthesis and its use as a ligand in catalysis.
Recent reviews highlight significant progress in the development of catalysts for the Beckmann rearrangement, moving from hazardous reagents to greener alternatives like solid acids, ionic liquids, and metal triflates. rsc.orgresearchgate.netnumberanalytics.com These catalysts could be optimized for the rearrangement of this compound to produce N-(4-biphenylyl)acetamide, a potentially valuable amide. Furthermore, one-pot catalyst-free oxidative couplings of α-substituted N-aryl peptides with alkoxyamines provide a novel route to ketoxime bonds. nih.gov
Conversely, the oxime moiety itself can act as a ligand, coordinating with metal centers to form catalytically active complexes. researchgate.netrawdatalibrary.netbohrium.com The resulting palladacycles, for instance, have shown excellent activity in cross-coupling reactions. researchgate.net The biphenyl scaffold of this compound could influence the steric and electronic properties of such catalysts, potentially leading to enhanced performance in various organic transformations. The design of novel catalytic systems based on this compound could involve:
Immobilized Catalysts: Anchoring catalytic species onto solid supports for improved recyclability and ease of separation.
Bifunctional Catalysts: Incorporating both an acidic or basic site and a metal center to promote tandem reactions.
Photoredox Catalysis: Utilizing light to generate reactive intermediates from the oxime in the presence of a suitable catalyst. nsf.gov
Advanced Characterization Techniques for Complex Structural Analysis
A thorough understanding of the three-dimensional structure of this compound and its derivatives is essential for elucidating reaction mechanisms and designing new materials. While standard spectroscopic techniques like IR and 1D NMR provide basic structural information, more advanced methods are needed for a complete picture.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Provided | Relevance to this compound |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity of atoms within the molecule. | Unambiguous assignment of all proton and carbon signals, including those of the biphenyl rings and the oxime moiety. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. nih.govacs.org | Determination of bond lengths, bond angles, and intermolecular interactions, providing insights into crystal packing and potential solid-state properties. |
| Mass Spectrometry (e.g., HRMS) | Exact molecular weight and fragmentation patterns. | Confirmation of the elemental composition and structural elucidation of reaction products and intermediates. |
| Computational Spectroscopy | Prediction of spectroscopic data (NMR, IR, UV-Vis) to aid in experimental data interpretation. | Correlation of theoretical predictions with experimental spectra to confirm structural assignments and understand electronic transitions. rsc.org |
The synthesis and characterization of various substituted acetophenone oximes and their esters have been reported, often employing a combination of these techniques to confirm their structures. arpgweb.comresearchgate.net Applying these advanced characterization methods to this compound will be crucial for understanding its isomeric forms (E/Z isomers) and their influence on reactivity and material properties.
Computational Predictions for Novel Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and potential applications of molecules. nih.govacs.orgrsc.orgrsc.org For this compound, computational studies can provide valuable insights into:
Molecular Geometry and Electronic Structure: Optimization of the molecular structure to determine the most stable conformation and calculation of electronic properties such as the HOMO-LUMO gap, which relates to reactivity and electronic transitions. rsc.org
Reaction Mechanisms: Modeling of reaction pathways, such as the Beckmann rearrangement, to identify transition states and intermediates, thereby elucidating the reaction mechanism in detail. nih.govresearchgate.net
Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. rsc.org
Material Properties: Simulation of how the molecule might behave in a larger assembly, such as in a liquid crystal phase or a polymer matrix, to predict bulk properties.
A DFT study of a biphenyl-based iminooxime has already demonstrated the utility of this approach for understanding the electronic and molecular properties of related compounds. acs.org Similar computational investigations focused specifically on this compound would accelerate the discovery of its novel applications by allowing for the in-silico screening of its potential in various fields before undertaking extensive experimental work.
Integration into Multifunctional Advanced Materials
The unique combination of a rigid biphenyl core and a reactive oxime functionality makes this compound an attractive building block for the creation of advanced materials with tailored properties.
Liquid Crystals: Biphenyl derivatives are well-known for their liquid crystalline properties, which are utilized in display technologies. tandfonline.comresearchgate.nettandfonline.comoup.comgoogle.comrsc.orgbohrium.comresearchgate.net The introduction of the oxime group could modulate the mesomorphic behavior, leading to new liquid crystal phases with interesting optical and electrical properties. The synthesis and properties of biphenyl liquid crystal diluters and luminescent liquid crystals based on biphenyl derivatives are active areas of research. tandfonline.comtandfonline.com
Polymers: The oxime group can be incorporated into polymers through the polymerization of oxime-containing monomers or through the post-polymerization modification of ketone-functionalized polymers. nsf.govresearchgate.netbohrium.comnih.govrsc.orgrsc.orggoogle.com The reversible nature of the oxime linkage can be exploited to create dynamic and self-healing materials. nsf.govbohrium.comrsc.org The integration of this compound into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, or the ability to respond to external stimuli.
Table 3: Potential Applications of this compound in Advanced Materials
| Material Type | Potential Role of this compound | Desired Properties |
| Liquid Crystals | As a core mesogenic unit or a dopant. | Tunable phase transitions, high birefringence, specific dielectric anisotropy. |
| Dynamic Polymers | As a monomer or cross-linker. | Self-healing capabilities, stimuli-responsive behavior, recyclability. |
| Functional Surfaces | As a molecule for surface modification. | Altered surface energy, introduction of specific binding sites. |
| Organic Electronics | As a component in organic semiconductors or light-emitting diodes. | Charge transport properties, luminescence. royalsocietypublishing.org |
The development of biphenyl monomers for crosslinked polymers and the synthesis of functional biphenyl derivatives for anisotropic nanomaterials are ongoing research efforts that provide a framework for the future integration of this compound into this field. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
